

# In-Depth Technical Guide to p-Toluic Acid-d4

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## Compound of Interest

Compound Name: *p-Toluic acid-d4*

Cat. No.: B15570742

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## Introduction

**p-Toluic acid-d4**, the deuterated analog of p-toluic acid, is a stable isotope-labeled compound of significant interest in analytical and metabolic research. Its structural similarity to the endogenous p-toluic acid, combined with its distinct mass, makes it an invaluable tool as an internal standard for quantitative analysis by mass spectrometry. This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and applications of **p-Toluic acid-d4**, with a focus on its role in modern drug development and metabolic studies. The inclusion of deuterium atoms provides a mass shift that allows for its differentiation from the unlabeled analyte, enabling precise and accurate quantification in complex biological matrices.

## Physicochemical Properties

The physical and chemical properties of **p-Toluic acid-d4** are crucial for its application in experimental settings. While some properties are determined experimentally, others can be inferred from its non-deuterated counterpart, p-toluic acid, due to the minimal impact of deuterium substitution on most physical characteristics.

Table 1: Physical and Chemical Properties of **p-Toluic Acid-d4**

Property	Value	Source
IUPAC Name	4-(methyl-d3)benzoic acid-2,3,5,6-d4	N/A
Synonyms	4-Methylbenzoic acid-d4, p-Toluic acid (ring-d4, methyl-d3)	N/A
CAS Number	1219798-71-6	[1]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> D <sub>4</sub> O <sub>2</sub>	[1]
Molecular Weight	140.18 g/mol	N/A
Appearance	White to off-white solid	Inferred from p-Toluic acid
Melting Point	178-182 °C	[2]
Boiling Point	~274-275 °C at 760 mmHg	Inferred from p-Toluic acid[3]
Purity	>98%	

Table 2: Solubility Profile of p-Toluic Acid

Solvent	Solubility	Temperature
Water	Sparingly soluble	Ambient
Acetone	Soluble	Ambient[3]
Ethanol	Soluble	Ambient
Diethyl Ether	Soluble	Ambient
Chloroform	Soluble	Ambient

## Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **p-Toluic acid-d4**. The following data is for the non-deuterated p-Toluic acid and serves as a reference. The spectra for the deuterated compound will show characteristic shifts due to the presence of deuterium.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR (DMSO- $d_6$ , 400 MHz):  $\delta$  12.80 (s, 1H, COOH), 7.84 (d,  $J=6.48$  Hz, 2H, Ar-H), 7.29 (d,  $J=7.88$  Hz, 2H, Ar-H), 2.36 (s, 3H,  $\text{CH}_3$ ).<sup>[4]</sup> For **p-Toluic acid-d4**, the aromatic signals would be absent, and the methyl signal would be replaced by a characteristic multiplet for the  $\text{CD}_3$  group in  $^2\text{H}$  NMR.
- $^{13}\text{C}$  NMR (DMSO, 100 MHz):  $\delta$  167.80, 143.46, 129.80, 129.55, 128.52, 21.55.<sup>[4]</sup>

### Infrared (IR) Spectroscopy:

- The IR spectrum of p-Toluic acid shows characteristic absorptions for the carboxylic acid group (O-H stretching around  $3000\text{ cm}^{-1}$ , C=O stretching around  $1680\text{ cm}^{-1}$ ) and the aromatic ring. For **p-Toluic acid-d4**, C-D stretching vibrations would be observed at lower frequencies (around  $2100\text{--}2300\text{ cm}^{-1}$ ) compared to C-H stretching vibrations.

### Mass Spectrometry (MS):

- The mass spectrum of p-Toluic acid shows a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  136. For **p-Toluic acid-d4**, the molecular ion peak would be shifted to  $m/z$  140, confirming the incorporation of four deuterium atoms.

## Experimental Protocols

### Synthesis of p-Toluic Acid

A common laboratory-scale synthesis of p-toluic acid involves the oxidation of p-xylene. The following is a representative protocol. The synthesis of the deuterated form would require the use of deuterated p-xylene as the starting material.

#### Materials:

- p-Xylene
- Potassium permanganate ( $\text{KMnO}_4$ )
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )

- Hydrochloric acid (HCl), concentrated
- Deionized water

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser, add p-xylene and an aqueous solution of sodium carbonate.
- Heat the mixture to reflux.
- Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours.
- Continue refluxing until the purple color of the permanganate has disappeared.
- Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
- Wash the precipitate with a small amount of hot water.
- Combine the filtrate and washings, and cool in an ice bath.
- Slowly add concentrated hydrochloric acid to the filtrate until the precipitation of p-toluic acid is complete (pH ~2).
- Collect the crude p-toluic acid by vacuum filtration and wash with cold deionized water.
- Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure p-toluic acid.

## Use of p-Toluic Acid-d4 as an Internal Standard in LC-MS/MS Analysis

**p-Toluic acid-d4** is frequently used as an internal standard for the quantification of p-toluic acid and other related organic acids in biological samples. The following is a general protocol for its use in a plasma sample.

## Materials:

- Plasma sample
- **p-Toluic acid-d4** stock solution (e.g., 1 mg/mL in methanol)
- Acetonitrile, HPLC grade
- Formic acid
- Deionized water, HPLC grade
- LC-MS/MS system

## Procedure:

- Sample Preparation:
  - Thaw plasma samples on ice.
  - To 100  $\mu$ L of plasma, add 10  $\mu$ L of the **p-Toluic acid-d4** internal standard working solution (e.g., 1  $\mu$ g/mL in methanol).
  - Add 300  $\mu$ L of cold acetonitrile to precipitate proteins.
  - Vortex the mixture for 1 minute.
  - Centrifuge at 10,000 x g for 10 minutes at 4 °C.
  - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - LC Column: A C18 reversed-phase column is typically used.
  - Mobile Phase A: 0.1% Formic acid in water.
  - Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A suitable gradient from low to high organic phase is used to elute the analyte and internal standard.
- Mass Spectrometry: The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM).
  - MRM Transition for p-Toluic acid: Precursor ion (m/z 135) → Product ion (e.g., m/z 91).
  - MRM Transition for **p-Toluic acid-d4**: Precursor ion (m/z 139) → Product ion (e.g., m/z 95).
- Quantification:
  - A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
  - The concentration of p-toluic acid in the unknown samples is then determined from this calibration curve.

## Visualizations

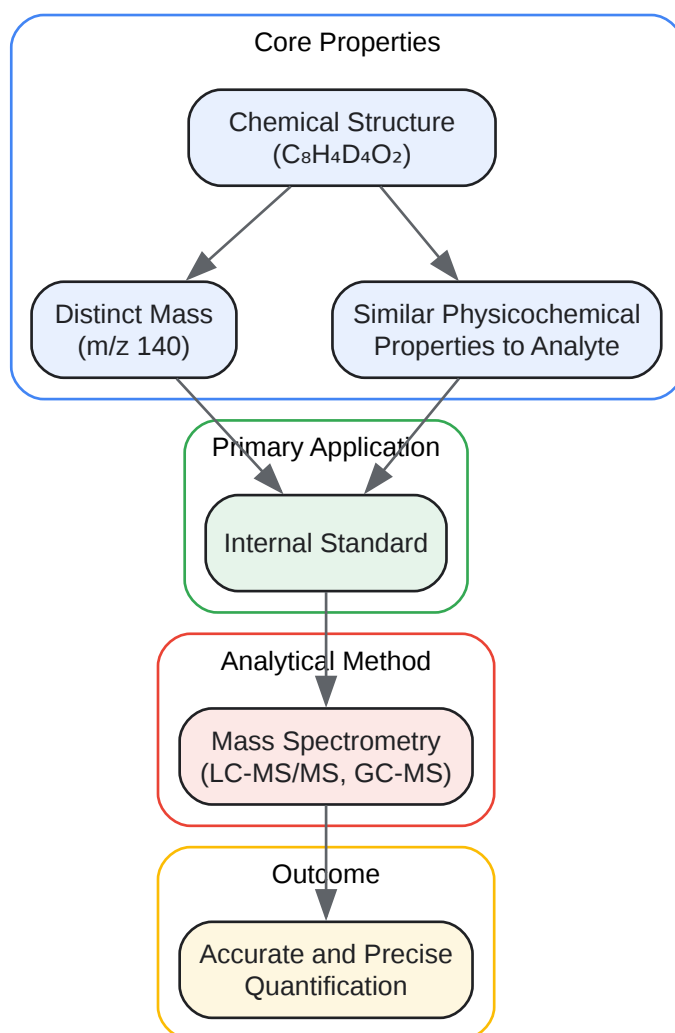
### Experimental Workflow for Quantitative Analysis using p-Toluic Acid-d4

The following diagram illustrates the general workflow for using **p-Toluic acid-d4** as an internal standard in a quantitative LC-MS/MS analysis.

Caption: Workflow for quantitative analysis using **p-Toluic acid-d4** as an internal standard.

### Logical Relationship of Key Properties

The following diagram illustrates the relationship between the core properties and applications of **p-Toluic acid-d4**.



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Caption: Key properties of **p-Toluic acid-d4** and their relationship to its application.

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## References

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